molecular formula C20H16ClNO B5597261 (2E)-N-(3-chloro-2-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide

(2E)-N-(3-chloro-2-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B5597261
M. Wt: 321.8 g/mol
InChI Key: RFRMRGCWEULTRD-OUKQBFOZSA-N
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Description

(2E)-N-(3-chloro-2-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring, a chloro-substituted phenyl ring, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chloro-2-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylaniline and naphthalene-1-carboxaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 3-chloro-2-methylaniline and naphthalene-1-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Amidation: The final step involves the amidation of the amine with acryloyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-chloro-2-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2E)-N-(3-chloro-2-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(3-chloro-2-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-chlorophenyl)-3-(naphthalen-1-yl)prop-2-enamide: Similar structure but lacks the methyl group on the phenyl ring.

    (2E)-N-(3-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide: Similar structure but lacks the chloro group on the phenyl ring.

    (2E)-N-(3-chloro-2-methylphenyl)-3-(phenyl)prop-2-enamide: Similar structure but lacks the naphthalene ring.

Uniqueness

(2E)-N-(3-chloro-2-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide is unique due to the presence of both the chloro and methyl groups on the phenyl ring, as well as the naphthalene ring

Properties

IUPAC Name

(E)-N-(3-chloro-2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c1-14-18(21)10-5-11-19(14)22-20(23)13-12-16-8-4-7-15-6-2-3-9-17(15)16/h2-13H,1H3,(H,22,23)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRMRGCWEULTRD-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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